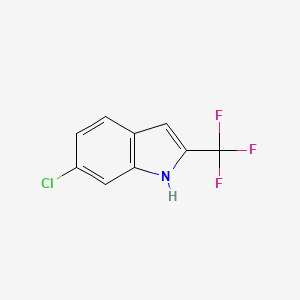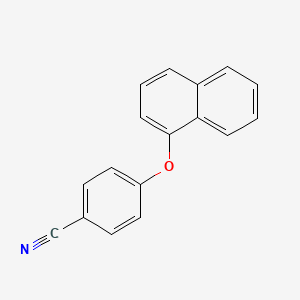
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
“(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the CAS number 1306728-55-1 . It has a molecular weight of 126.16 and its molecular formula is C6H10N2O .
Molecular Structure Analysis
The molecular structure of “(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an ethan-1-ol group, which is a two-carbon chain with a hydroxyl (OH) group .Scientific Research Applications
Structural Characterization and Analysis
- The pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, structurally related to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, was synthesized and characterized. X-ray diffraction studies confirmed its structure, showing a crystal packing dominated by weak intermolecular interactions, offering insights into the molecular arrangement of similar compounds (Delgado et al., 2020).
Synthesis and Bioactivity
- A study on the synthesis of novel pyrazole SKF-96365 analogues, which include structures like (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, highlighted their potential as store-operated calcium entry (SOCE) inhibitors. This demonstrates the compound's relevance in biochemical research, particularly in calcium signaling pathways (Dago et al., 2018).
Chemical Synthesis and Applications
- Research on the synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives, which are structurally related to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, demonstrated the use of an efficient one-pot synthesis method. This highlights the compound's role in facilitating the development of chemical synthesis techniques (You, Lei, & Hu, 2013).
Synthesis of Ditopic Ligands
- The synthesis of compounds containing bis(1H-pyrazol-1-yl)methane fragments, similar to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, indicates its potential in creating chelating ligands for coordination chemistry and catalysis (Nudnova et al., 2007).
Spectroscopic Investigations
- Spectroscopic studies, including IR, NMR, and Mössbauer investigations, on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, related to the compound , provide valuable insights into the electronic and structural characteristics of such compounds (Pettinari et al., 1995).
DFT Studies
- Density Functional Theory (DFT) studies on bipyrazole derivatives, similar to (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, have been conducted to analyze their potential activity as corrosion inhibitors, demonstrating the compound's relevance in material science and corrosion prevention (Wang et al., 2006).
properties
IUPAC Name |
(1S)-1-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-7-8(2)4-6/h3-5,9H,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMHJRBXQSTCT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)



![4-[(4-Chloro-2-methylphenyl)amino]benzonitrile](/img/structure/B1415075.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1415076.png)


![2-Methyl-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1415081.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)
![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)